5-bromo-N-cyclopropyl-2-nitroaniline has the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol. The compound features a bromine atom and a nitro group attached to a cyclopropyl-substituted aniline structure. Its InChI code is 1S/C9H9BrN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2
, which provides insight into its molecular configuration .
There is no current information available regarding a specific mechanism of action for 5-bromo-N-cyclopropyl-2-nitroaniline in biological systems.
As with most nitroaromatic compounds, 5-bromo-N-cyclopropyl-2-nitroaniline is likely to be toxic. Specific data is not available, but general safety precautions for handling nitroaromatics should be followed, including:
Research indicates that compounds similar to 5-bromo-N-cyclopropyl-2-nitroaniline may exhibit significant biological activities. For example, studies have shown that derivatives of cyclopropyl-substituted anilines can act as mechanistic probes in nitrosation reactions, which are critical for understanding the formation of nitroso compounds. Additionally, some studies suggest potential applications in pharmacology due to their interactions with sodium ion channels, particularly the Nav1.8 subtype .
The synthesis of 5-bromo-N-cyclopropyl-2-nitroaniline typically involves several steps:
5-bromo-N-cyclopropyl-2-nitroaniline has several applications:
Interaction studies focus on how 5-bromo-N-cyclopropyl-2-nitroaniline interacts with biological systems or other chemical entities. These studies often assess:
Several compounds share structural similarities with 5-bromo-N-cyclopropyl-2-nitroaniline. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Bromo-N-cyclopropyl-aniline | C9H10BrN | Lacks the nitro group; used in similar reactions |
5-Bromo-2-nitroaniline | C6H5BrN2O2 | Simpler structure, lacks cyclopropyl group |
N-Cyclopropyl-N-methyl-aniline | C10H12N | Different substituent pattern; lacks bromine |
These compounds highlight the uniqueness of 5-bromo-N-cyclopropyl-2-nitroaniline due to its combination of both bromine and nitro functionalities along with the cyclopropyl structure.